N-[4-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Overview
Description
N-[4-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic system
Preparation Methods
The synthesis of N-[4-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps. One common method includes the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction conditions often require room temperature and an extended reaction time to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for larger scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include acetic anhydride, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and the spirocyclic system play crucial roles in its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
N-[4-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is unique due to its spirocyclic structure and the presence of both nitro and methoxy groups. Similar compounds include:
4-Methoxy-2-nitrophenylacetamide: Shares the methoxy and nitro groups but lacks the spirocyclic system.
4-Ethoxy-2-nitrophenylacetamide: Similar structure but with an ethoxy group instead of a methoxy group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[4-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7/c1-33-17-9-10-19(20(13-17)27(31)32)26-22(29)15-5-7-16(8-6-15)25-23(30)18-14-21(28)34-24(18)11-3-2-4-12-24/h5-10,13,18H,2-4,11-12,14H2,1H3,(H,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIPFMUTTVFABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)OC34CCCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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